Dual Falcipain-2 and Falcipain-3 Inhibitory Profile of Cysteine protease inhibitor-3
Cysteine protease inhibitor-3 (Compound 15) demonstrated dual inhibition of the two primary hemoglobin-degrading cysteine proteases of Plasmodium falciparum, PfFP2 (falcipain-2) and PfFP3 (falcipain-3), with IC50 values of 3.5 μM and 4.9 μM, respectively [1]. In contrast, the closely related analog Compound 17 exhibited a reversed inhibition ratio, inhibiting PfFP2 with an IC50 of 4.8 μM and PfFP3 with an IC50 of 4.7 μM [2]. The classical broad-spectrum cysteine protease inhibitor E-64, frequently employed as a reference standard, displayed substantially weaker activity with IC50 values of 54.40 ± 5.60 μM against PfFP2 and 116.20 ± 8.70 μM against PfFP3 [3].
| Evidence Dimension | Inhibitory potency (IC50) against PfFP2 and PfFP3 |
|---|---|
| Target Compound Data | PfFP2 IC50 = 3.5 μM; PfFP3 IC50 = 4.9 μM |
| Comparator Or Baseline | Compound 17: PfFP2 IC50 = 4.8 μM, PfFP3 IC50 = 4.7 μM; E-64: PfFP2 IC50 = 54.40 ± 5.60 μM, PfFP3 IC50 = 116.20 ± 8.70 μM |
| Quantified Difference | Compound 15 is 1.4× more potent against PfFP2 than Compound 17 (3.5 vs 4.8 μM) and ≥15× more potent than E-64 (3.5 vs 54.40 μM) against PfFP2; ≥24× more potent than E-64 against PfFP3 (4.9 vs 116.20 μM) |
| Conditions | In vitro enzyme inhibition assay using recombinant PfFP2 and PfFP3; results derived from the same study series (Eur J Med Chem 2023; RSC Med Chem 2024) |
Why This Matters
The differential PfFP2/PfFP3 inhibition ratio of Compound 15 (0.71) compared with Compound 17 (1.02) provides researchers with a structure-activity relationship (SAR) tool for probing isoform-specific functions, while the >15-fold potency advantage over E-64 eliminates the need for high micromolar concentrations that may confound cellular assays.
- [1] Madhav H, et al. Development of diphenylmethylpiperazine hybrids of chloroquinoline and triazolopyrimidine using Petasis reaction as new cysteine proteases inhibitors for malaria therapeutics. Eur J Med Chem. 2023;258:115564. (Compound 15: PfFP2 IC50 = 3.5 μM, PfFP3 IC50 = 4.9 μM) View Source
- [2] Madhav H, et al. Development of diphenylmethylpiperazine hybrids of chloroquinoline and triazolopyrimidine using Petasis reaction as new cysteine proteases inhibitors for malaria therapeutics. Eur J Med Chem. 2023;258:115564. (Compound 17: PfFP2 IC50 = 4.8 μM, PfFP3 IC50 = 4.7 μM) View Source
- [3] Madhav H, et al. Reinvestigation of diphenylmethylpiperazine analogues of pyrazine as new class of Plasmodial cysteine protease inhibitors for the treatment of malaria. RSC Med Chem. 2024. Table 4: E64 IC50 for PfFP2 = 54.40 ± 5.60 μM; PfFP3 = 116.20 ± 8.70 μM. View Source
